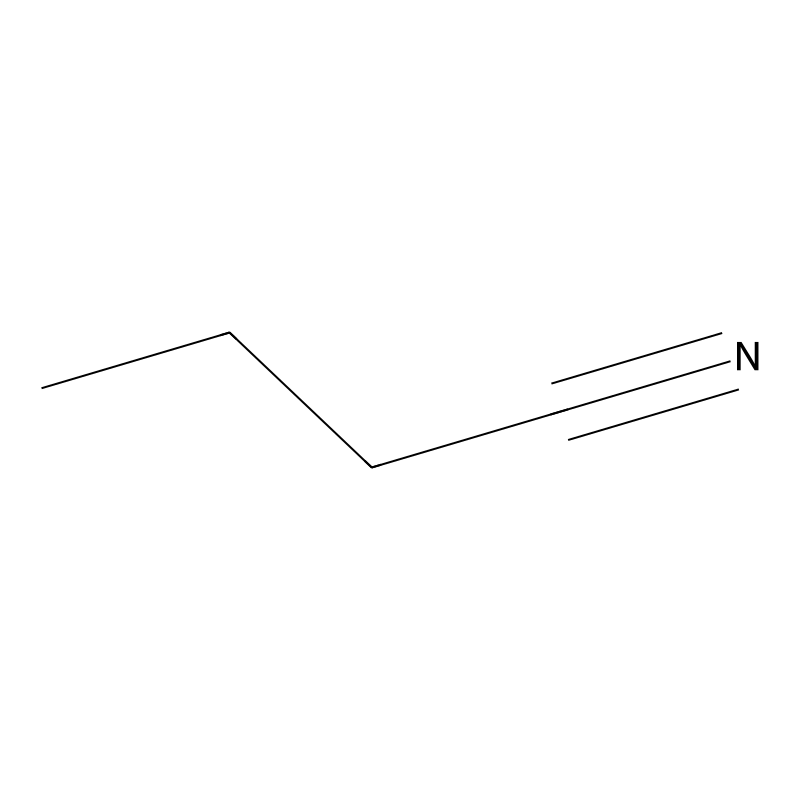

Butyronitrile

CH3CH2CH2CN

C4H7N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CH2CN

C4H7N

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.48 M

Miscible with alc, ether, dimethylformamide

Sol in benzene

In water, 33,000 mg/l at 25 °C.

Solubility in water, g/100ml at 25 °C: 3

(77°F): 3%

Synonyms

Canonical SMILES

Butyronitrile (C4H7N), also known as butanenitrile or propyl cyanide, is a polar, aprotic aliphatic nitrile. It is a colorless liquid utilized as a solvent and a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its molecular structure provides a balance of properties, including a wide liquid range, a high dielectric constant, and miscibility with most polar organic solvents, making it a functional component in both organic synthesis and electrochemical formulations.

While other short-chain nitriles like acetonitrile (ACN) or propionitrile are common, they are not directly interchangeable with butyronitrile in many process-critical applications. The longer propyl chain in butyronitrile results in a significantly higher boiling point and flash point, which is crucial for reactions requiring elevated temperatures and for overall process safety. In electrochemistry, this structural difference modifies the solvent's dielectric constant, viscosity, and ion-solvating environment, leading to distinct electrochemical stability windows and ionic conductivities that are essential for the performance of high-voltage batteries. These quantitative differences in physical and electrochemical properties mean that substituting butyronitrile with a lower-chain analog can compromise reaction yield, process safety, and final device performance.

References

- [1] Butyronitrile. Wikipedia.

- [3] Propionitrile. Wikipedia.

- [4] Liu, Y. et al. Boosting practical high voltage lithium metal batteries by butyronitrile in ether electrolytes... Journal of Energy Chemistry (2022).

- [5] Tong, L. et al. Wide-Temperature Butyronitrile-Based Electrolyte: Structure Dynamics and Solvation Behavior. Chinese Journal of Chemical Physics (2025).

Superior Thermal and Safety Profile for Higher Temperature Processes

Butyronitrile offers a significant operational advantage in processes requiring temperatures above 80°C. Its boiling point is approximately 36°C higher than that of acetonitrile and 20°C higher than propionitrile. This allows for conducting reactions at atmospheric pressure where more volatile nitriles would require pressurized equipment, simplifying reactor design and reducing operational risk.

| Evidence Dimension | Boiling Point (°C) |

| Target Compound Data | 115-118°C |

| Comparator Or Baseline | Acetonitrile: ~82°C; Propionitrile: 97°C |

| Quantified Difference | +36°C vs. Acetonitrile |

| Conditions | Standard atmospheric pressure |

This enables higher reaction temperatures without pressurized systems, improving safety and reducing equipment costs for chemical synthesis.

Enhanced Electrochemical Stability for High-Voltage Battery Electrolytes

Butyronitrile is a key component in electrolytes for high-voltage (>4V) lithium-ion batteries due to its superior oxidative stability compared to common ether or carbonate solvents. Its use as a co-solvent can inhibit the decomposition of other electrolyte components at high voltages. Furthermore, patents demonstrate that the addition of butyronitrile to dinitrile-based electrolytes improves the resistance to reduction, a critical factor for anode stability. This stability is crucial for enabling next-generation, high-energy-density cathode materials.

| Evidence Dimension | Electrochemical Performance |

| Target Compound Data | Improves resistance to reduction and enables stable cycling at high voltages (e.g., 4.3V). |

| Comparator Or Baseline | Standard ether solvents are unstable above 4.0V. |

| Quantified Difference | Enables stable operation at >4.0V where ether solvents decompose. |

| Conditions | Lithium metal battery electrolyte with LiNi0.5Mn0.3Co0.2O2 cathode. |

For developers of high-voltage batteries, butyronitrile enables the use of high-energy cathodes that would degrade less stable electrolyte solvents.

Favorable Viscosity and Dielectric Properties for Efficient Ion Transport

Butyronitrile possesses a higher dielectric constant than acetonitrile, which aids in salt dissociation, while having a moderately higher viscosity. Specifically, butyronitrile has a dielectric constant of approximately 20.7, compared to acetonitrile's value. Its viscosity at 25°C is ~0.58 cP, higher than acetonitrile's ~0.37 cP. This combination of properties allows for effective salt dissolution and contributes to high ionic conductivity in formulated electrolytes, which is critical for applications like fast-charging batteries.

| Evidence Dimension | Dielectric Constant (at 21-25°C) |

| Target Compound Data | 20.7 |

| Comparator Or Baseline | Acetonitrile: ~36-37.5 |

| Quantified Difference | Lower than ACN, but still high polarity |

| Conditions | 21-25°C |

This balance of properties allows formulators to tune electrolytes for both high salt dissociation and optimal ion mobility, impacting battery rate capability and performance.

Formulation of High-Voltage (>4.2V) Lithium-Ion Battery Electrolytes

Butyronitrile's high anodic stability makes it a critical co-solvent for electrolytes designed for next-generation NMC, LFP, or other high-voltage cathode materials. Its use helps suppress solvent decomposition, enabling longer cycle life and higher energy densities than are achievable with standard carbonate or ether-based systems.

Organic Synthesis Requiring Temperatures Between 85°C and 115°C

As a reaction solvent, butyronitrile is the preferred choice over acetonitrile or propionitrile for processes that require stable, non-pressurized operation at elevated temperatures. Its higher boiling point simplifies reactor setup, improves safety margins, and can enhance reaction kinetics.

Precursor for Pharmaceutical and Agrochemical Synthesis

Butyronitrile serves as an essential precursor for specific active ingredients where the propyl-cyanide structure is a required building block, such as in the synthesis of the poultry drug amprolium. In these targeted syntheses, substitution with other nitriles is not chemically viable.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]

Color/Form

XLogP3

Boiling Point

117.6 °C

117.5 °C @ 760 mm Hg

116-118 °C

244°F

Flash Point

76 (24 °C) °F (OPEN CUP)

17 °C

62°F

Vapor Density

Relative vapor density (air = 1): 2.4

Density

0.8091 @ 0 °C/4 °C

Relative density (water = 1): 0.8

0.81

LogP

log Kow = 0.53

0.5/0.6

Odor

Melting Point

-111.9 °C

-112 °C

-170°F

UNII

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

19.50 mmHg

19.5 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 2

14 mmHg

Pictograms

Flammable;Acute Toxic

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Butanenitrile: ACTIVE

Analytic Laboratory Methods

Interactions

The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/